

# "spectroscopic analysis of N-(5-methyl-3-isoxazolyl)benzenesulfonamide"

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## Compound of Interest

Compound Name: *N*-(5-methyl-3-isoxazolyl)benzenesulfonamide

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An In-depth Technical Guide to the Spectroscopic Analysis of **N-(5-methyl-3-isoxazolyl)benzenesulfonamide**

## Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of **N-(5-methyl-3-isoxazolyl)benzenesulfonamide**. Direct analytical data for this specific molecule is not extensively published. Therefore, this guide establishes a robust analytical framework by leveraging extensive data from its structural analog, the antibiotic Sulfamethoxazole [4-amino-**N-(5-methyl-3-isoxazolyl)benzenesulfonamide**]. By comparing and contrasting the expected spectral features, this document offers researchers, scientists, and drug development professionals a predictive and practical guide to the characterization of **N-(5-methyl-3-isoxazolyl)benzenesulfonamide** using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

## Introduction: The Rationale of Analog-Based Analysis

**N-(5-methyl-3-isoxazolyl)benzenesulfonamide** is a sulfonamide derivative sharing a core structure with the widely studied antibiotic, Sulfamethoxazole. The primary structural difference is the absence of a para-amino group on the benzenesulfonyl moiety. This single functional group modification significantly, yet predictably, alters the molecule's electronic and vibrational

properties, providing a valuable case study in spectroscopic interpretation. Understanding these differences is crucial for impurity identification in Sulfamethoxazole synthesis, metabolite characterization, or the development of new related chemical entities.[1]

This guide is structured to first present the foundational spectroscopic data for Sulfamethoxazole, followed by a detailed, reasoned analysis of the expected spectral characteristics of **N-(5-methyl-3-isoxazolyl)benzenesulfonamide**.

## Molecular Structures

Caption: Comparative molecular structures.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. The absence of the para-amino group in **N-(5-methyl-3-isoxazolyl)benzenesulfonamide** introduces highly predictable changes in both the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra compared to Sulfamethoxazole.

### $^1\text{H}$ NMR Spectroscopy

Reference Spectrum: Sulfamethoxazole The  $^1\text{H}$  NMR spectrum of Sulfamethoxazole in  $\text{DMSO-}d_6$  typically exhibits distinct signals corresponding to its symmetric structure.[2][3]

- Aromatic Protons: Two doublets in the aromatic region (typically ~6.6-7.7 ppm), representing an AA'BB' system due to the para-substituted benzene ring.
- Amino Protons ( $\text{NH}_2$ ): A broad singlet, exchangeable with  $\text{D}_2\text{O}$ , often around 5.9-6.0 ppm.
- Sulfonamide Proton ( $\text{SO}_2\text{NH}$ ): A broad singlet, exchangeable with  $\text{D}_2\text{O}$ , typically downfield (~10.5-11.5 ppm).
- Isoxazole Proton ( $\text{C4-H}$ ): A sharp singlet around 6.1-6.2 ppm.
- Methyl Protons ( $\text{CH}_3$ ): A sharp singlet around 2.2-2.3 ppm.

Predicted Spectrum: **N-(5-methyl-3-isoxazolyl)benzenesulfonamide** The removal of the electron-donating amino group will cause a general downfield shift for the aromatic protons and

introduce more complex splitting patterns.

- **Aromatic Protons:** The simple AA'BB' system will be replaced by a more complex multiplet for the five protons of the monosubstituted benzene ring, likely spanning the range of 7.5-8.0 ppm. The two protons ortho to the electron-withdrawing sulfonyl group will be the most downfield.
- **Amino Protons (NH<sub>2</sub>):** This signal will be absent.
- **Sulfonamide Proton (SO<sub>2</sub>NH):** Expected to remain a broad, downfield singlet, potentially with a slight shift.
- **Isoxazole Proton (C4-H):** Expected to remain a sharp singlet with minimal shift (~6.1-6.3 ppm).
- **Methyl Protons (CH<sub>3</sub>):** Expected to remain a sharp singlet with minimal shift (~2.2-2.4 ppm).

Proton Type	Sulfamethoxazole (Predicted $\delta$ , ppm)	N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Predicted $\delta$ , ppm)	Key Difference
Aromatic	~6.6-7.7 (AA'BB' system)	~7.5-8.0 (Complex multiplet)	Splitting pattern and downfield shift
-NH <sub>2</sub>	~5.9-6.0 (Broad singlet)	Absent	Signal absence
-SO <sub>2</sub> NH-	~10.5-11.5 (Broad singlet)	~10.5-11.5 (Broad singlet)	Minimal change expected
Isoxazole C4-H	~6.1-6.2 (Singlet)	~6.1-6.3 (Singlet)	Minimal change expected
-CH <sub>3</sub>	~2.2-2.3 (Singlet)	~2.2-2.4 (Singlet)	Minimal change expected

## <sup>13</sup>C NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum provides direct insight into the carbon framework. The key changes will be observed in the chemical shifts of the aromatic carbons.

Reference Data: Sulfamethoxazole The para-amino group strongly shields the ipso-carbon (C4) and the ortho-carbons (C2, C6), while deshielding the meta-carbons (C3, C5).

Predicted Data: **N-(5-methyl-3-isoxazolyl)benzenesulfonamide** In the absence of the amino group, the chemical shifts of the benzene ring carbons will more closely resemble those of a benzenesulfonamide parent structure. This results in a general deshielding (downfield shift) of C4, C2, and C6 compared to Sulfamethoxazole. The number of distinct aromatic signals will increase from three (due to symmetry in Sulfamethoxazole) to four for the monosubstituted ring. Isomer determination in related isoxazole systems can often be definitively accomplished using  $^{13}\text{C}$  NMR.[\[4\]](#)

Carbon Type	Sulfamethoxazole (Predicted $\delta$ , ppm)	N-(5-methyl-3-isoxazolyl)benzenesulfonamide (Predicted $\delta$ , ppm)	Key Difference
Aromatic C1 (ipso-S)	~130-135	~135-140	Deshielding
Aromatic C2, C6	~128-130	~127-129	Minor Shift
Aromatic C3, C5	~113-115	~129-131	Strong Deshielding
Aromatic C4	~152-154	~133-135	Strong Shielding
Isoxazole C3	~160-165	~160-165	Minimal change expected
Isoxazole C4	~95-100	~95-100	Minimal change expected
Isoxazole C5	~170-175	~170-175	Minimal change expected
-CH <sub>3</sub>	~12-14	~12-14	Minimal change expected

## Infrared (IR) Spectroscopy

IR spectroscopy is a fundamental technique for identifying functional groups based on their vibrational frequencies. The sulfonamide group has characteristic stretching frequencies.[5][6]

### Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
- Place a small amount of the solid sample onto the crystal.
- Apply pressure using the anvil to ensure good contact.
- Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Perform baseline correction and peak picking.



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Caption: A typical workflow for ATR-FTIR analysis.

Reference Spectrum: Sulfamethoxazole

- N-H Stretching ( $\text{NH}_2$ ): Two distinct bands around 3470  $\text{cm}^{-1}$  and 3380  $\text{cm}^{-1}$  (asymmetric and symmetric stretching).[7]
- N-H Stretching ( $\text{SO}_2\text{NH}$ ): A single band around 3300  $\text{cm}^{-1}$ . [7]

- S=O Stretching: Strong, characteristic bands for asymmetric ( $\sim 1310\text{-}1330\text{ cm}^{-1}$ ) and symmetric ( $\sim 1140\text{-}1160\text{ cm}^{-1}$ ) stretching of the sulfonyl group.[8]
- C=N Stretching (Isoxazole): A band around  $1620\text{-}1650\text{ cm}^{-1}$ .[9]

Predicted Spectrum: **N-(5-methyl-3-isoxazolyl)benzenesulfonamide** The most significant change will be the disappearance of the primary amine N-H stretching bands.

- N-H Stretching ( $\text{NH}_2$ ): The two bands at  $\sim 3470$  and  $\sim 3380\text{ cm}^{-1}$  will be absent.
- N-H Stretching ( $\text{SO}_2\text{NH}$ ): The band around  $3300\text{ cm}^{-1}$  will remain.
- S=O Stretching: The strong asymmetric and symmetric bands will be present, with minimal shifts expected ( $\sim 1310\text{-}1330\text{ cm}^{-1}$  and  $\sim 1140\text{-}1160\text{ cm}^{-1}$ ).[8]
- C-H Aromatic Stretching: Bands will be present above  $3000\text{ cm}^{-1}$ .
- C=C Aromatic Stretching: Bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region will be present.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of the molecule and its fragments, confirming molecular weight and offering structural clues.[10]

## Experimental Protocol: Electrospray Ionization (ESI)-MS

- Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode).
- Infuse the sample directly into the ESI source at a constant flow rate.
- Optimize source parameters (e.g., capillary voltage, desolvation temperature, gas flow) to maximize the signal of the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Acquire the full scan mass spectrum.
- For structural confirmation, perform tandem MS (MS/MS) by isolating the  $[\text{M}+\text{H}]^+$  ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

## Reference Data: Sulfamethoxazole

- Molecular Weight: 253.28 g/mol .[\[11\]](#)
- $[M+H]^+$  Ion: m/z 254.[\[12\]](#)
- Key Fragments: Common fragments include m/z 156 (loss of the isoxazole amine), m/z 108 (sulfanilyl fragment), and m/z 92 (aniline fragment).[\[12\]](#)[\[13\]](#)

Predicted Data: **N-(5-methyl-3-isoxazolyl)benzenesulfonamide**

- Molecular Weight: 238.28 g/mol .
- $[M+H]^+$  Ion: Expected at m/z 239.
- Key Fragments: The fragmentation pattern will differ due to the absence of the amino group.
  - The fragment at m/z 156 from Sulfamethoxazole will be absent. A corresponding fragment at m/z 141 (benzenesulfonyl cation) is expected.
  - Loss of the isoxazole amine would lead to a fragment at m/z 141.
  - The aniline-related fragments (m/z 108, 92) will be absent. Instead, fragments corresponding to the phenyl group (m/z 77) may be observed.
  - The isoxazole-containing fragment (cleavage of the S-N bond) should remain at m/z 98.

Ion/Fragment	Sulfamethoxazole (m/z)	N-(5-methyl-3-isoxazolyl)benzenesulfonamide (m/z)	Origin/Comment
[M+H] <sup>+</sup>	254	239	Protonated Molecule
[C <sub>6</sub> H <sub>4</sub> (NH <sub>2</sub> )SO <sub>2</sub> ] <sup>+</sup>	156	Absent	Sulfanilyl cation
[C <sub>6</sub> H <sub>5</sub> SO <sub>2</sub> ] <sup>+</sup>	Absent	141	Benzenesulfonyl cation
[C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O] <sup>+</sup>	98	98	Isoxazole amine fragment
[C <sub>6</sub> H <sub>4</sub> NH <sub>2</sub> ] <sup>+</sup>	92	Absent	Aniline fragment
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Absent	77	Phenyl fragment

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by chromophores within a molecule. The electronic transitions, typically  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$ , are sensitive to the molecular structure and solvent.

### Experimental Protocol: UV-Vis Spectrophotometry

- Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or a buffer).
- Perform serial dilutions to create a series of standards within the linear range of the instrument (typically absorbance < 1.0).
- Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.
- Record the absorbance spectrum over a range of approximately 200-400 nm.
- Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

Reference Spectrum: Sulfamethoxazole Sulfamethoxazole has a distinct UV absorption profile due to the aniline-like chromophore. In neutral or slightly acidic solution, it typically shows a



strong absorption maximum ( $\lambda_{\text{max}}$ ) around 262-266 nm.[14][15] This band is attributed to the  $\pi \rightarrow \pi^*$  transition of the aniline part of the molecule.[15] The  $\lambda_{\text{max}}$  is pH-dependent.[16]

**Predicted Spectrum: N-(5-methyl-3-isoxazolyl)benzenesulfonamide** The removal of the para-amino group, a powerful auxochrome, will cause a significant change in the UV-Vis spectrum.

- $\lambda_{\text{max}}$ : A significant hypsochromic (blue) shift is expected. The primary chromophore will be the benzenesulfonamide group itself. The  $\lambda_{\text{max}}$  will likely be much lower, possibly in the 220-230 nm range, with a lower molar absorptivity compared to Sulfamethoxazole.
- pH Dependence: The spectrum is expected to be much less sensitive to pH changes compared to Sulfamethoxazole, as the primary ionizable group affecting the main chromophore (the amino group) is absent.

Caption: Predicted comparative UV-Vis spectra.

## Conclusion

The spectroscopic characterization of **N-(5-methyl-3-isoxazolyl)benzenesulfonamide** can be effectively achieved through a multi-technique approach. While direct literature data is sparse, a robust and scientifically sound analysis is possible by leveraging the extensive data available for its structural analog, Sulfamethoxazole. The key differentiating features—the absence of the para-amino group's signals in  $^1\text{H}$  and IR spectra, the altered aromatic patterns in NMR, the shift in molecular weight and fragmentation in MS, and the significant hypsochromic shift in the UV-Vis spectrum—provide a clear and definitive analytical signature for the target molecule. This guide provides the foundational principles and expected data to enable researchers to confidently identify and characterize **N-(5-methyl-3-isoxazolyl)benzenesulfonamide** in various research and development settings.

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